molecular formula C12H16BFO3 B6155717 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 2304634-50-0

2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B6155717
CAS RN: 2304634-50-0
M. Wt: 238.1
InChI Key:
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Description

“2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a significant boric acid derivative . It is an important intermediate in organic synthesis reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions . Due to its unique structure, it has good biological activity and pharmacological effects .


Synthesis Analysis

The compound is obtained through a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .


Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

The compound plays a significant role as a reaction intermediate in carbon-carbon coupling and carbon heterocoupling reactions . It is stable to water and air, making it an important nucleophile in the Suzuki reaction .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its empirical formula is C13H16BFN2O2 and it has a molecular weight of 262.09 . The SMILES string representation of the compound is CC1(C)OB(OC1(C)C)c2c[nH]c3ncc(F)cc23 .

Scientific Research Applications

Development of Chemosensors

Research indicates that compounds based on the structural motif similar to the one you've mentioned, such as derivatives of phenol, have been used in the development of fluorescent chemosensors. These chemosensors are designed to detect a wide range of analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. The presence of functional groups in these compounds can be modulated to enhance their sensing abilities for specific applications (Roy, 2021).

Synthesis Methods

Another aspect of scientific research involving similar compounds focuses on synthesis methods. For instance, studies have explored practical synthesis techniques for key intermediates in pharmaceutical manufacturing. These methods aim to improve yield, reduce costs, and mitigate the use of hazardous substances. Research in this area highlights the importance of efficient synthetic routes for compounds with potential pharmaceutical applications (Qiu et al., 2009).

Studies on Phenolic Antioxidants

Compounds with phenolic structures, including those with fluorine substitutions, have been studied for their antioxidant properties. These studies are part of broader research efforts aimed at understanding the mechanisms behind the antioxidant activity of phenolic compounds. Such research contributes to the development of natural and synthetic antioxidants for use in food preservation, pharmaceuticals, and the management of oxidative stress-related diseases (Liu & Mabury, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given its significant role in organic synthesis reactions and its potential in medical applications, future research could focus on exploring its potential uses in other chemical reactions and medical treatments .

Mechanism of Action

Target of Action

Compounds with similar structures have been used as reagents to borylate arenes , suggesting that this compound may interact with arene-containing targets.

Biochemical Pathways

Given its potential to borylate arenes , it may influence pathways involving arene-containing molecules.

Action Environment

It’s worth noting that the compound’s stability may be influenced by factors such as temperature and ph .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves the reaction of 2-fluorophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The resulting intermediate is then treated with a base to yield the final product.", "Starting Materials": [ "2-fluorophenol", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: 2-fluorophenol is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to yield the intermediate 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.", "Step 2: The intermediate is then treated with a base, such as sodium hydroxide, to yield the final product 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol." ] }

CAS RN

2304634-50-0

Molecular Formula

C12H16BFO3

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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